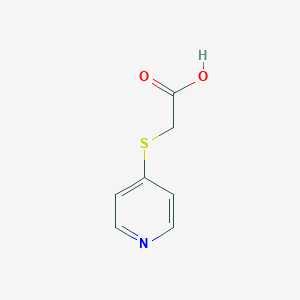

(4-Pyridylthio)acetic acid

Beschreibung

Overview of Thioacetic Acid Derivatives in Chemical Literature

Thioacetic acid and its derivatives are a class of organosulfur compounds that feature prominently in chemical literature. They are recognized as important reagents in various synthetic transformations. wisdomlib.org In medicinal chemistry, numerous thioacetic acid derivatives have been investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai The inclusion of a thioacetic acid linker in a molecule can contribute significantly to its cytotoxic activity. openmedicinalchemistryjournal.com

The reactivity of these compounds is largely governed by the thioester or thioether linkage and the carboxylic acid group. For example, the thioacetic acid moiety can provide a versatile site for chemical modifications, such as reactions with proteins to alter their stability or activity. Furthermore, computational studies have explored the thiol-thione tautomerism in thioacetic acid derivatives, which involves proton transfer between the oxygen and sulfur atoms and influences their reactivity. smolecule.com Thioesters have also been considered as key reagents in origin-of-life theories, acting as high-energy reagents analogous to acetyl-CoA. nih.gov

Historical Context of (4-Pyridylthio)acetic Acid Synthesis and Early Investigations

The synthesis of this compound has evolved from inefficient early methods to more streamlined modern processes. Initial preparations were multi-step and provided low yields.

| Method | Reactants | Number of Steps | Overall Yield | Key Limitations |

|---|---|---|---|---|

| Jerchel et al. (1956) | 4-(1-pyridyl)pyridinium chloride hydrochloride, Ethyl 2-chloroacetate, H₂S | 2 | ~12% | Low yield, multi-step process. google.com |

| King and Ware (1959) | 4-Thiopyridone, 2-Chloroacetic acid | 1 | Not specified | Expensive starting material. google.com |

| U.S. Patent 3,644,377 (1972) | 4-(1-pyridyl)pyridinium chloride, 2-Mercaptoacetic acid | 1 | 70-95% | More efficient and economical. google.com |

Significance of the Pyridyl and Thioacetic Acid Moieties in Chemical Design

The functional groups within this compound, the pyridyl and thioacetic acid moieties, are both significant in the design of new molecules for various applications.

The pyridyl moiety is a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov It is a common structural motif in medicinal chemistry and drug design. researchgate.net The presence of the nitrogen atom generally improves water solubility, a desirable property for pharmaceutical compounds. nih.govresearchgate.net The pyridine scaffold is found in a wide array of therapeutic agents, including those with antibacterial, antifungal, antiviral, and antimalarial properties. dovepress.comsioc-journal.cn The nitrogen atom makes the ring electron-deficient, rendering it susceptible to nucleophilic substitution, which is a key aspect of its chemical reactivity. nih.gov Protonation of the pyridyl nitrogen can also act as a "chemical switch," altering the molecule's electronic properties and reactivity. plos.org

The thioacetic acid moiety provides a crucial combination of a sulfur atom and a carboxylic acid group. The sulfur linkage (thioether) and the carboxyl group are key sites for chemical reactions. smolecule.com Thioacetic acid itself is an important reagent in organic synthesis, used for introducing the thioacetyl group. wisdomlib.org In the context of larger molecules, this moiety can interact with biological targets. For instance, it can form covalent bonds with nucleophilic residues in proteins. The carboxylic acid function allows for the formation of salts, esters, and amides, and plays a critical role in the molecule's ability to act as a ligand for metal ions. nbu.ac.in

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for this compound is dominated by its application in two primary areas: as a building block for pharmaceuticals and as a versatile ligand in coordination chemistry and materials science.

Its role as a commercially important intermediate for the synthesis of cephalosporin antibiotics, such as Cephapirin, continues to be significant. synzeal.comgoogle.comsynzeal.com The compound can be converted to (4-pyridylthio)acetyl chloride hydrochloride, a reactive intermediate used to build the side chain of these antibacterial agents. google.com

A major emerging trend is the extensive use of this compound as a multitopic ligand for the self-assembly of coordination polymers and metal-organic frameworks (MOFs). core.ac.uk Its ability to coordinate to metal centers through the pyridine nitrogen, the thioether sulfur, and the carboxylate oxygen atoms allows for the construction of complex, multidimensional structures. core.ac.ukcsulb.edu Researchers have synthesized novel coordination polymers with various metals, including silver (Ag), copper (Cu), cobalt (Co), and lanthanides (Ln). core.ac.ukcsulb.edunih.govresearchgate.net These materials exhibit diverse topologies, such as helical chains and interconnected networks, and are investigated for potential applications in catalysis, magnetism, and luminescence. core.ac.ukresearchgate.netacs.org An interesting aspect of its reactivity under certain (e.g., hydrothermal) conditions is the in situ cleavage of the C-S bond, leading to the formation of 4-pyridinethiolate and other species that are then incorporated into the final framework. researchgate.net

| Metal Ion | Resulting Structure/Compound | Key Feature | Reference |

|---|---|---|---|

| Silver (Ag) | [Ag(pyta)]n | 3D network with single-stranded helical chains. | core.ac.uk |

| Copper (Cu) | [Cu₃(4-pyridinethiolate)₂(CN)] | Twelve-connected face-centered cubic topology with Cu₆S₄ clusters. | nih.gov |

| Lanthanides (Ln) | [Ln₂(C₂O₄)₃(pythioH)₂(H₂O)₂]n | In situ C-S bond cleavage; extended 2D layer structure. | researchgate.net |

| Cobalt (Co) | Co(4-pyt)₂ | 2D square-grid-type structure from in situ ligand generation. | csulb.edu |

Eigenschaften

IUPAC Name |

2-pyridin-4-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUPJAPHYIEKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065048 | |

| Record name | Acetic acid, (4-pyridinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-19-6 | |

| Record name | 2-(4-Pyridinylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10351-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Pyridylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-pyridinylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (4-pyridinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-pyridylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-PYRIDYLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJM84D83B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What are the standard synthetic routes for preparing (4-pyridylthio)acetic acid, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-mercaptopyridine with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like water or ethanol . Key optimization steps include:

- pH control : Maintaining alkaline conditions (pH > 10) to deprotonate the thiol group and enhance nucleophilicity.

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Data from small-scale syntheses report yields of 65–75%, with impurities attributed to incomplete thiol activation or oxidation byproducts .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural validation employs spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : The pyridyl protons resonate at δ 7.2–8.5 ppm, while the acetic acid moiety shows a singlet for the CH₂ group (δ 3.8–4.2 ppm) and a carboxylic acid proton (δ 12–13 ppm, broad) .

- X-ray crystallography : Crystals grown from ethanol/water mixtures confirm the planar pyridyl ring and thioether linkage (C–S bond length: ~1.81 Å). Disordered carboxylic acid groups are common due to hydrogen bonding .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 184.0 (calculated: 183.03). Fragmentation peaks at m/z 109 (pyridyl fragment) and 75 (acetic acid) validate the structure .

Q. What purification challenges arise during the synthesis of this compound, and how are they resolved?

Common challenges include:

- Oxidative byproducts : Thioether oxidation to sulfoxide or sulfone derivatives can occur under aerobic conditions. Solutions include inert atmosphere (N₂/Ar) and antioxidants like BHT .

- Acid dimerization : Carboxylic acid dimers form in non-polar solvents. Acidification (pH < 2) with HCl and extraction into ethyl acetate disrupts hydrogen bonding .

- Metal contamination : Residual catalyst metals (e.g., from coupling reactions) are removed via chelating resins (e.g., Chelex 100) .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?

The compound acts as a bidentate ligand via the pyridyl nitrogen and thioether sulfur. Key factors:

- pH-dependent coordination : At neutral pH, the carboxylic acid remains protonated, favoring N,S-chelation. At pH > 5, deprotonation enables O,S-coordination .

- Metal ion size : Smaller ions (e.g., Cu²⁺) prefer tetrahedral N,S complexes, while larger ions (e.g., Pd²⁺) form square-planar geometries.

- Redox activity : The thioether sulfur participates in redox reactions with Au³⁺ or Fe³⁺, leading to ligand oxidation and metal reduction .

Recent studies show Cu(II)-(4-pyridylthio)acetate complexes exhibit catalytic activity in C–N coupling reactions (TOF: 12 h⁻¹) .

Q. What analytical methods are most effective for quantifying trace impurities in this compound, and how are detection limits optimized?

| Method | Target Impurity | LOD | LOQ | Key Parameters |

|---|---|---|---|---|

| HPLC-UV | Sulfoxide derivatives | 0.1 ppm | 0.3 ppm | C18 column, 0.1% TFA/ACN gradient |

| GC-MS | Chloroacetic acid | 5 ppm | 15 ppm | DB-5 column, derivatization with BSTFA |

| ICP-OES | Heavy metals (Pd, Cu) | 0.01 ppb | 0.03 ppb | Microwave digestion in HNO₃/H₂O₂ |

Optimization strategies include:

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

Stability studies reveal:

- Aqueous solutions : Hydrolysis occurs at pH < 3 (t₁/₂: 48 h at 25°C) via cleavage of the thioether bond. Buffered solutions (pH 6–7) in amber vials at 4°C extend stability to >6 months .

- Solid state : Degradation via oxidation is minimized under argon with desiccants (silica gel). DSC shows decomposition onset at 185°C, with exothermic peaks at 210°C (TGA mass loss: 95%) .

Q. What computational models predict the reactivity of this compound in enzyme inhibition studies?

DFT calculations (B3LYP/6-31G*) highlight:

- Electrophilic sites : The pyridyl ring (Mulliken charge: −0.32 e) and sulfur atom (charge: −0.18 e) are nucleophilic targets .

- Binding affinity : Docking simulations with CYP450 enzymes show a binding energy of −8.2 kcal/mol, favoring interactions with heme iron via the sulfur lone pair .

In vitro assays confirm IC₅₀ values of 12 μM for CYP3A4 inhibition, aligning with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.